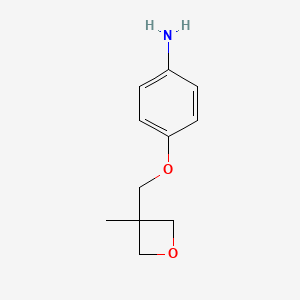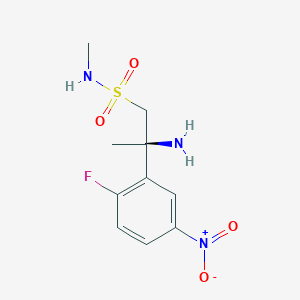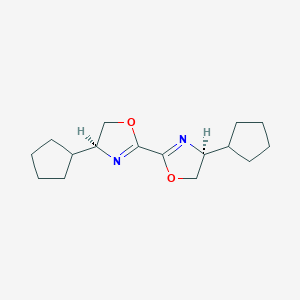![molecular formula C14H19BF2O3 B12942952 2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)
2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol is a fluorinated organic compound that features a boronic ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol typically involves the reaction of a fluorinated precursor with a boronic ester. One common method involves the use of 2,2-difluoroethanol as a starting material, which is then reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2,2-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2,2-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex fluorinated molecules.
Biology: The compound can be used in the development of fluorinated biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2,2-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
類似化合物との比較
Similar Compounds
2,2-Difluoro-1-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.
2,5-Difluoro-1,4-phenylenediboronic acid bis(pinacol) ester: This compound features two boronic ester groups and is used in similar applications.
Uniqueness
2,2-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-ol is unique due to its combination of a boronic ester group and fluorinated ethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications .
特性
分子式 |
C14H19BF2O3 |
|---|---|
分子量 |
284.11 g/mol |
IUPAC名 |
2,2-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11(18)12(16)17/h5-8,11-12,18H,1-4H3 |
InChIキー |
DKCSLSFKQFKAMW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B12942870.png)
![N,N-bis[(1S)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12942874.png)


![2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942890.png)


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)
![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)


![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)


